Elevated Lipophilicity (cLogP) Drives Enhanced Membrane Permeability
N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide exhibits a calculated octanol-water partition coefficient (cLogP) of 3.48 , which is approximately 1.03 log units higher than the parent 5-methyl-2-phenyloxazole-4-carboxamide (cLogP = 2.45) [1]. This increase corresponds to a >10-fold higher theoretical partition into lipid bilayers, which can translate into improved passive cellular permeability in drug discovery settings.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.48 |
| Comparator Or Baseline | 5-Methyl-2-phenyloxazole-4-carboxamide (CAS: 51655-72-2): cLogP = 2.45 |
| Quantified Difference | ΔcLogP = +1.03 (approximately 10.7× higher partition coefficient) |
| Conditions | Computational prediction (fragmental method) |
Why This Matters
Increases in cLogP of this magnitude are known to significantly enhance passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability potential in lead optimization programs.
- [1] Ambinter. 5-Methyl-2-phenyl-1,3-oxazole-4-carboxamide (CAS: 51655-72-2) Datasheet. View Source
